
(2-苯氧基苯基)硫脲
描述
(2-Phenoxyphenyl)thiourea is a chemical compound that belongs to the thiourea group . It is used in various applications, including as an intermediate in organic synthesis . The molecular formula of (2-Phenoxyphenyl)thiourea is C13H12N2OS .
Synthesis Analysis
Thioureas and their derivatives, including (2-Phenoxyphenyl)thiourea, are synthesized by the reaction of various anilines with carbon disulfide (CS2) . A synthesis research method for diafenthiuron, a thiourea insecticide and acaricide, involves synthesizing an N-2,6-diisopropyl-4-phenoxylphenyl)isocyanate intermediate, which then reacts with tert-butylamine to generate 3-(2,6-diisopropyl-4-phenoxylphenyl)-1-tert-butyl urea. This compound then reacts with phosphorus pentasulfide under the action of potassium carbonate to finally generate diafenthiuron .
Molecular Structure Analysis
Thioureas have a trigonal planar molecular geometry of the N2C=S core. The C=S bond distance is near 1.71 Å, which is 0.1 Å longer than in normal ketones (R2C=O). The C–N bond distances are short. Thioureas occur in two tautomeric forms .
Chemical Reactions Analysis
Thiourea derivatives are used as intermediates in several organic synthetic reactions . They are also used in the synthesis of xanthones via the classical and the modified Grover, Shah, and Shah reaction .
Physical and Chemical Properties Analysis
The molecular formula of (2-Phenoxyphenyl)thiourea is C13H12N2OS, and its molecular weight is 244.31 g/mol .
科学研究应用
绿色合成和环境应用
包括(2-苯氧基苯基)硫脲在内的硫脲因其广泛的生物活性而被认为在药物化学中具有重要意义。该领域的显著进步是利用太阳能绿色合成对称 N, N'-二取代硫脲衍生物,为生产这些化合物提供了一种环境友好且节能的方法。这种方法在水中利用伯胺和 CS2,没有任何催化剂,突出了硫脲在可持续化学实践中的潜力 (Kumavat et al., 2013)。
生物和酶抑制活性
已合成硫脲衍生物并测试了其对碳酸酐酶(参与 pH 调节的酶)的抑制活性。新型手性硫脲衍生物对该酶表现出竞争性抑制,表明硫脲化合物在开发新治疗剂中的潜力 (Korkmaz et al., 2015)。
手性鉴别和光谱学
已证明硫脲衍生物在手性溶剂化剂 (CSA) 中用于通过 NMR 光谱对氨基酸衍生物进行对映体鉴别的效用。这些化合物,包括与(2-苯氧基苯基)硫脲相关的化合物,提供了有效的手性鉴别,展示了它们在分析化学和药物研究中的重要性 (Recchimurzo et al., 2020)。
抗结核作用机理
异氧酰,一种硫脲衍生物,通过抑制油酸和分枝酸的合成对结核分枝杆菌表现出独特的抗菌作用。这一发现不仅揭示了硫脲的抗菌特性,还突出了它们作为抗结核药物的潜力 (Phetsuksiri et al., 2003)。
光致发光和分析化学
1-(2-羟苯基)硫脲表现出独特的光致发光特性和对铬(VI)离子的敏感性,表明其在环境监测和分析化学中的应用。该化合物被铬(VI)离子猝灭的荧光可用于检测环境样品中的这种金属,展示了硫脲衍生物在传感器技术中的多功能性 (Sunil & Rao, 2015)。
作用机制
Target of Action
(2-Phenoxyphenyl)thiourea is a derivative of thiourea . Thiourea and its derivatives have been shown to catalyze a diverse variety of highly enantioselective transformations, providing a wide range of versatile organic compounds . They have been used in various biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . .
Mode of Action
It is known that thiourea derivatives, such as diafenthiuron, are transformed into a highly reactive metabolite, diafenthiuron carbodiimide, which covalently and irreversibly binds to microsomal glucose-6-phosphate translocase, a part of the adenosine triphosphatase (atpase) complex . This interaction with its targets results in changes that contribute to its various biological effects.
Biochemical Pathways
It is known that thiourea derivatives have diverse biological applications, suggesting that they may affect multiple biochemical pathways . For example, they have been shown to inhibit α-amylase and glucose-6-phosphatase , which are involved in carbohydrate metabolism.
Pharmacokinetics
It is known that thiourea derivatives, such as diafenthiuron, have a low aqueous solubility but are readily soluble in many organic solvents . They are volatile and, based on their chemical properties, they are unlikely to leach to groundwater . These properties may impact the bioavailability of (2-Phenoxyphenyl)thiourea.
Result of Action
It is known that thiourea derivatives have diverse biological applications, suggesting that they may have various molecular and cellular effects .
Action Environment
The efficacy of thiourea derivatives, such as Diafenthiuron, is dependent on several factors, including the target pest species, the stage of the pest’s life cycle, and environmental conditions such as temperature and humidity . Additionally, the repeated use of these compounds can lead to the development of resistance in target pests, reducing the efficacy of the insecticide over time . These factors may also influence the action, efficacy, and stability of (2-Phenoxyphenyl)thiourea.
安全和危害
生化分析
Biochemical Properties
(2-Phenoxyphenyl)thiourea interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the compound’s diverse biological applications .
Cellular Effects
(2-Phenoxyphenyl)thiourea has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, (2-Phenoxyphenyl)thiourea exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of (2-Phenoxyphenyl)thiourea may change. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of (2-Phenoxyphenyl)thiourea vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
(2-Phenoxyphenyl)thiourea is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
(2-Phenoxyphenyl)thiourea is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of (2-Phenoxyphenyl)thiourea and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
(2-phenoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c14-13(17)15-11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H3,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPZJSIVHLJVQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

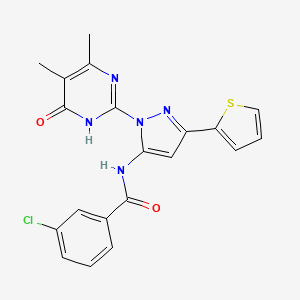
![2-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2976336.png)
![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2976338.png)
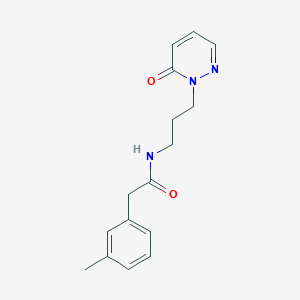
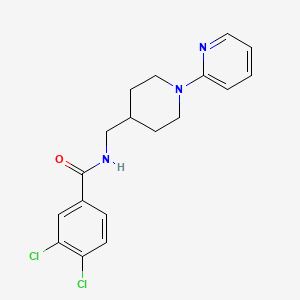
![5-([(4-Methoxybenzyl)amino]carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2976341.png)

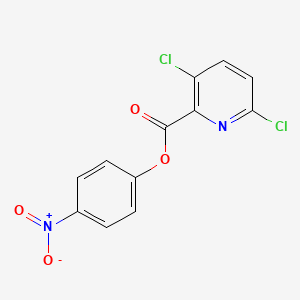
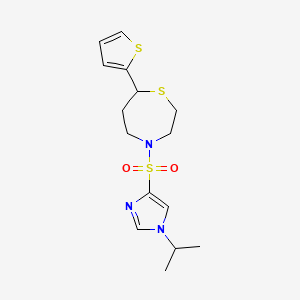
![[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol](/img/structure/B2976348.png)

![(E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride](/img/structure/B2976354.png)
![2-(thiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2976355.png)
